molecular formula C16H14FN3O2 B1370628 methyl 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1011370-87-8

methyl 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B1370628
CAS No.: 1011370-87-8
M. Wt: 299.3 g/mol
InChI Key: AQTUFWSVUJSSAY-UHFFFAOYSA-N
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Description

Methyl 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound that belongs to the class of pyrazolo[3,4-b]pyridines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a fluorophenyl group and a carboxylate ester group attached. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It is known that similar compounds can interact with their targets, leading to changes in cellular processes . The compound’s fluorophenyl group may enhance its binding affinity to its targets, influencing its mode of action.

Biochemical Pathways

Similar compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, and anticancer activities . This suggests that this compound may also affect multiple biochemical pathways.

Result of Action

Similar compounds have been shown to exhibit a variety of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .

Biochemical Analysis

Biochemical Properties

Methyl 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate plays a crucial role in several biochemical reactions. It has been found to interact with enzymes such as kinases and phosphatases, which are essential for regulating cellular processes. The compound binds to the active sites of these enzymes, modulating their activity and influencing downstream signaling pathways. Additionally, it interacts with proteins involved in cell cycle regulation, apoptosis, and DNA repair, highlighting its potential as a therapeutic agent .

Cellular Effects

The effects of this compound on various cell types have been extensively studied. In cancer cells, it has been shown to inhibit proliferation by inducing cell cycle arrest and promoting apoptosis. The compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and growth. Furthermore, it influences gene expression by modulating transcription factors and epigenetic regulators, thereby altering cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, altering their conformation and activity. This binding can lead to enzyme inhibition or activation, depending on the target. Additionally, the compound can influence gene expression by interacting with transcription factors and chromatin-modifying enzymes, resulting in changes in cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its degradation products can also have biological activity. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in cell signaling and gene expression. These temporal effects are crucial for understanding the compound’s potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing tumor growth and improving survival rates. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for the compound’s use in clinical settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450s, which catalyze its oxidation and subsequent conjugation reactions. These metabolic processes can influence the compound’s bioavailability and activity. Additionally, the compound can affect metabolic flux and metabolite levels, further impacting cellular function and homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound is often targeted to particular organelles, such as the nucleus or mitochondria, where it can exert its effects on gene expression and cellular metabolism. Post-translational modifications and targeting signals play a crucial role in directing the compound to these specific compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-fluoroacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with 3,6-dimethyl-2,4-pentanedione in the presence of a suitable catalyst, such as acetic acid, to yield the desired pyrazolo[3,4-b]pyridine derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the employment of advanced purification techniques such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorophenyl group in methyl 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from its analogs with different substituents on the phenyl ring .

Properties

IUPAC Name

methyl 1-(4-fluorophenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2/c1-9-8-13(16(21)22-3)14-10(2)19-20(15(14)18-9)12-6-4-11(17)5-7-12/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTUFWSVUJSSAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)F)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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